2'-Hydroxy-5'-methylchalcone

Description

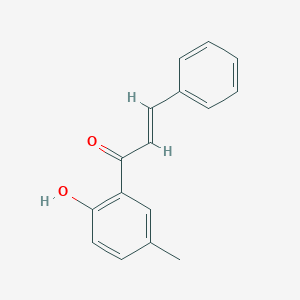

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-12-7-9-15(17)14(11-12)16(18)10-8-13-5-3-2-4-6-13/h2-11,17H,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAVQKLQOSHOPN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1775-98-0 | |

| Record name | MLS002707316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2'-Hydroxy-5'-methylchalcone for Drug Discovery Applications

Abstract

Chalcones, characterized by their α,β-unsaturated ketone core linking two aromatic rings, represent a privileged scaffold in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, drive significant interest in their synthesis and derivatization.[1] This in-depth technical guide provides a comprehensive overview of the synthesis of a specific derivative, 2'-Hydroxy-5'-methylchalcone, via the Claisen-Schmidt condensation. It offers a detailed, field-proven experimental protocol, explains the underlying reaction mechanism, and outlines a systematic approach to the structural characterization and purity confirmation using modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis and validation of this important molecular intermediate.

Introduction: The Significance of Chalcones in Medicinal Chemistry

Chalcones are naturally occurring open-chain flavonoids that serve as crucial precursors for a wide variety of heterocyclic compounds.[1][2] The core structure, a 1,3-diaryl-2-propen-1-one, is amenable to a wide range of chemical modifications on both aromatic rings, allowing for the fine-tuning of its biological activity. The presence of the α,β-unsaturated carbonyl system is a key pharmacophore, often implicated in the mechanism of action through Michael addition reactions with biological nucleophiles. The specific target of this guide, this compound, incorporates a hydroxyl group on one aromatic ring and a methyl group, providing specific electronic and steric properties that are of interest in the design of novel therapeutic agents.

Synthesis of this compound

Principle: The Claisen-Schmidt Condensation

The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation.[3] This reaction involves a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[1] For the synthesis of this compound, the reactants are 2-hydroxy-5-methylacetophenone and benzaldehyde.

Causality Behind Reactant Choice:

-

2-hydroxy-5-methylacetophenone: This provides the enolizable ketone component. The α-hydrogens on the methyl group adjacent to the carbonyl are acidic and can be abstracted by a base to form a reactive enolate. The hydroxyl and methyl groups on the aromatic ring are key substituents for modulating the compound's biological profile.

-

Benzaldehyde: This serves as the non-enolizable aldehyde. Its carbonyl carbon is the electrophilic target for the nucleophilic attack by the enolate of the acetophenone.

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism. The choice of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is critical for efficiently generating the nucleophilic enolate.[1][4]

-

Enolate Formation: The hydroxide ion (OH⁻) from the base abstracts an acidic α-hydrogen from 2-hydroxy-5-methylacetophenone, forming a resonance-stabilized enolate ion. This is the rate-determining step.

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone (aldol addition product).

-

Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The hydroxide ion abstracts a proton from the α-carbon, leading to the elimination of a water molecule and the formation of a stable, conjugated double bond. This final product is the thermodynamically favored α,β-unsaturated ketone, this compound.[5]

A diagram illustrating the base-catalyzed Claisen-Schmidt condensation mechanism is provided below.

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning that adherence to the steps and monitoring through techniques like Thin-Layer Chromatography (TLC) will provide clear indicators of reaction progress and success.

Materials:

-

2-Hydroxy-5-methylacetophenone

-

Benzaldehyde

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Deionized water

-

Magnetic stirrer with hotplate

-

Round-bottom flask

-

Büchner funnel and filter paper

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

Eluent for TLC: Hexane/Ethyl Acetate (5:2)

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve 2-Hydroxy-5-methylacetophenone (1.0 eq.) and benzaldehyde (1.0 eq.) in a minimal amount of ethanol with continuous stirring.[1]

-

Base Addition: Prepare a 20% w/v aqueous solution of KOH. Slowly add this solution dropwise to the reaction mixture while maintaining vigorous stirring at room temperature (20-25°C).[1][2] The temperature should be maintained as higher temperatures can lead to side reactions, while temperatures as low as 0°C have been shown to provide the best yield in some cases.[6][7]

-

Reaction Monitoring: The reaction mixture is typically stirred for 4 to 24 hours.[1] The progress of the reaction should be monitored by TLC.[4] Take a small aliquot from the reaction mixture, spot it on a TLC plate, and develop it in a hexane/ethyl acetate (5:2) system. The formation of a new, less polar spot (the chalcone) and the disappearance of the starting aldehyde spot indicate the reaction is proceeding. The formation of a precipitate is often an indicator of product formation.[1]

-

Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.[1] Carefully acidify the mixture with 10% HCl until it is acidic to litmus paper. This step neutralizes the excess base and protonates the phenoxide, causing the chalcone to precipitate out of the solution.[1][4]

-

Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[4] Wash the crude product with cold deionized water to remove any inorganic salts and other water-soluble impurities.[4]

-

Drying: Allow the product to air-dry or dry it in a desiccator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[8] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly. The pure chalcone will crystallize out, leaving impurities in the mother liquor.[9] Filter the purified crystals and dry them thoroughly.

The overall workflow for the synthesis and purification is depicted in the following diagram.

Caption: Overall workflow for the synthesis and purification of this compound.

Characterization of this compound

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

The following table summarizes the expected spectral data for this compound based on literature values for similar chalcone structures.

| Technique | Parameter | Expected Value/Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | δ 12.0-13.0 (s, 1H, -OH) | Intramolecular H-bonding of phenolic proton. |

| δ 7.5-8.0 (d, 1H, H-α) | Deshielded proton of the α,β-unsaturated system. | ||

| δ 7.2-7.8 (d, 1H, H-β) | Deshielded proton of the α,β-unsaturated system. | ||

| δ 6.8-7.6 (m, Ar-H) | Aromatic protons. | ||

| δ 2.3 (s, 3H, -CH₃) | Methyl group protons. | ||

| ¹³C NMR | Chemical Shift (δ) | δ ~193 (C=O) | Carbonyl carbon of the α,β-unsaturated ketone.[10] |

| δ ~163 (C-OH) | Phenolic carbon.[10] | ||

| δ 118-145 (Ar-C, Cα, Cβ) | Aromatic and vinylic carbons. | ||

| δ ~20 ( -CH₃) | Methyl group carbon. | ||

| IR | Wavenumber (cm⁻¹) | ~3200-3400 (broad, O-H) | O-H stretching of the hydroxyl group.[11] |

| ~3050 (C-H aromatic) | Aromatic C-H stretching.[2] | ||

| ~1640-1660 (C=O) | Conjugated ketone C=O stretching.[12] | ||

| ~1580-1600 (C=C) | Alkenyl and aromatic C=C stretching.[12] | ||

| Mass Spec. | m/z | [M+H]⁺ or [M-H]⁻ | Molecular ion peak corresponding to the molecular weight. |

Note: Specific chemical shifts and coupling constants in NMR can vary slightly depending on the solvent and instrument used.

Detailed Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. In the ¹H NMR spectrum, the two vinylic protons (H-α and H-β) of the propenone bridge typically appear as doublets with a large coupling constant (J ≈ 15 Hz), confirming the trans configuration of the double bond. The downfield shift of the phenolic proton (δ > 12 ppm) is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The key absorption bands to identify are the broad O-H stretch of the hydroxyl group, the sharp C=O stretch of the conjugated ketone (which appears at a lower frequency than a non-conjugated ketone, typically around 1650 cm⁻¹), and the C=C stretching vibrations of the alkene and aromatic rings.[2][12][13]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[14]

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis, purification, and characterization of this compound. The Claisen-Schmidt condensation remains a highly effective and reliable method for accessing this class of compounds.[3] By following the detailed protocols and understanding the causality behind the experimental choices and analytical interpretations, researchers can confidently produce and validate this valuable chalcone derivative. The successful synthesis and characterization of this compound open the door to its further evaluation in various biological assays and its use as a scaffold for the development of novel therapeutic agents.

References

-

Patadiya, N., & Vaghela, V. (2022). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 15(3), 210-212. Available at: [Link]

-

Mammadova, A. F., et al. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. Indian Journal of Chemistry, 61B, 960-966. Available at: [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. Available at: [Link] (Note: A representative, stable URL would be used here).

-

Dudek, M. K., et al. (2022). New Glycosylated Dihydrochalcones Obtained by Biotransformation of 2′-Hydroxy-2-methylchalcone in Cultures of Entomopathogenic Filamentous Fungi. Molecules, 27(15), 4991. Available at: [Link]

-

Srinivasan, S., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal for Research in Applied Science & Engineering Technology, 6(5), 2311-2315. Available at: [Link]

-

Synthesis of chalcone. (2022). The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). PubMed Central. Available at: [Link]

-

The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. (n.d.). ResearchGate. Available at: [Link]

-

1 H NMR and 13 C NMR data ( in ppm) of 2-hydroxychalcone ligands. (n.d.). ResearchGate. Available at: [Link]

-

Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.). ResearchGate. Available at: [Link]

-

Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. (2020). PubMed Central. Available at: [Link]

-

New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. (2021). Basrah Journal of Science, 39(3), 512-520. Available at: [Link]

-

Evranos Aksöz, B., & Ertan, M. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-219. Available at: [Link]

-

Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2021). The Journal of Organic Chemistry, 86(20), 14197–14207. Available at: [Link]

-

Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Institutes of Health. Available at: [Link]

-

2'-Hydroxy-5'-methyl-2-methoxychalcone. (n.d.). PubChem. Available at: [Link]

-

Chalcone Synthesis. (2023). Reddit. Available at: [Link]

-

H-1 and C-13 NMR spectral assignments of 2'-hydroxychalcones. (2013). ResearchGate. Available at: [Link]

-

Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2021). PubMed Central. Available at: [Link]

-

An optimized method for synthesis of 2'hydroxy chalcone. (2022). ResearchGate. Available at: [Link]

-

Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. (2023). European Journal of Chemistry, 14(3), 297-302. Available at: [Link]

-

2,4,2'-Trihydroxy-5'-methyl chalcone. (n.d.). PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. ajrconline.org [ajrconline.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 14. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Chalcone Scaffold - A Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity Screening of 2'-Hydroxy-5'-methylchalcone

Chalcones (1,3-diphenyl-2-propen-1-ones) represent a critical class of open-chain flavonoids, acting as biosynthetic precursors to a vast array of plant-based polyphenols.[1] Their core structure, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, is a remarkably versatile scaffold for medicinal chemistry.[1][2] This flexibility allows chalcones to effectively bind to numerous enzymes and receptors, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] The specific biological profile of a chalcone is exquisitely dictated by the substitution patterns on its two aromatic rings (conventionally labeled A and B). This guide focuses on a specific derivative, this compound, providing a technical framework for its systematic biological evaluation. We will explore the scientific rationale behind key screening assays, present detailed experimental protocols, and discuss the interpretation of results for researchers in drug development.

Section 1: Foundational Screening Strategy for this compound

A logical and efficient screening cascade is paramount to comprehensively profile a novel compound. The initial approach should be broad, covering key areas where chalcones have historically shown promise. Based on extensive literature on hydroxychalcones, the primary screening panel for this compound should target its potential antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

The following diagram illustrates a recommended high-level screening workflow. This tiered approach ensures that resources are focused progressively on the most promising activities.

Caption: Chalcone-mediated inhibition of the NF-κB pathway.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (stock in DMSO)

-

MTT reagent (for concurrent cytotoxicity testing)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard curve (0-100 µM)

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Remove the old media. Add fresh media containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a "vehicle control" group with DMSO only. Incubate for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to all wells (except the "unstimulated" control) to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well for the Griess assay.

-

Griess Assay:

-

In a new 96-well plate, add the 50 µL of collected supernatant.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Cytotoxicity Assessment (Crucial): Use the remaining cells in the original plate to perform an MTT assay. This is essential to confirm that the observed reduction in NO is due to anti-inflammatory activity and not simply because the compound is killing the cells.

-

Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance values to the sodium nitrite standard curve.

Data Interpretation: The percentage of NO inhibition is calculated as: % Inhibition = [1 - (NO_treated / NO_LPS_only)] * 100 A potent compound will show a dose-dependent decrease in NO production without a significant decrease in cell viability (e.g., >90% viability) in the parallel MTT assay.

Section 4: Anticancer Activity Screening

The anticancer potential of chalcones is a major area of research, with many derivatives showing the ability to inhibit cancer cell proliferation and induce apoptosis. [1][3]Their mechanisms often involve interfering with key signaling pathways that regulate cell survival and growth, such as the NF-κB and MAPK pathways. [4]

Scientific Rationale

The first step in assessing anticancer potential is to evaluate a compound's cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose. It measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability and the calculation of an IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Experimental Protocol: MTT Cytotoxicity Assay

Caption: Standard workflow for an MTT cytotoxicity assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HT-29 colon cancer)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (stock in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (cell culture grade)

-

Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the plate and add 100 µL of the compound-containing media to the respective wells. Include controls: untreated cells (100% viability) and media-only (background).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, purple formazan crystals will form in living cells.

-

Formazan Solubilization: Carefully remove the media from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

Data Interpretation: The percentage of cell viability is calculated as: % Viability = [(Abs_treated - Abs_blank) / (Abs_untreated - Abs_blank)] * 100 The IC₅₀ value is determined by plotting the % viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Cytotoxicity Data of Related Chalcones

While specific data for this compound must be determined experimentally, data from structurally similar compounds can provide a predictive framework.

| Compound/Derivative | Cell Line | IC₅₀ Value | Source |

| 2'-Hydroxychalcone | MCF-7 (Breast) | 37.74 µM | [4] |

| 2'-Hydroxychalcone | CMT-1211 (Breast) | 34.26 µM | [4] |

| Panduratin A (A chalcone) | MCF-7 (Breast) | 15 µM (24h) | [3] |

| Panduratin A (A chalcone) | HT-29 (Colon) | ~9 µg/mL | [3] |

| 2'-hydroxychalcone-murrayafoline A hybrid (6a) | LU-1 (Lung) | 23.97 µg/mL | [5] |

| 2'-hydroxychalcone-murrayafoline A hybrid (6a) | Hep-G2 (Liver) | 30.11 µg/mL | [5] |

Section 5: Antioxidant Activity Evaluation

The polyhydroxylated nature of many chalcones contributes significantly to their antioxidant properties by allowing them to act as hydrogen donors to neutralize free radicals. [1][6]This radical-scavenging ability is a key mechanism for mitigating oxidative stress, which is implicated in numerous diseases, including inflammation and cancer. [7]

Scientific Rationale

A simple and rapid method to screen for direct antioxidant capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, it becomes reduced to the non-radical form, DPPH-H, causing the color to fade to a pale yellow. The degree of discoloration is proportional to the scavenging potential of the test compound.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

This compound (stock in methanol or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl), ~0.1 mM solution in methanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol or Ethanol

-

96-well microtiter plate

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control in methanol in a 96-well plate (e.g., 50 µL per well).

-

Reaction Initiation: Add a fixed volume of the DPPH solution (e.g., 150 µL) to all wells. The final volume is 200 µL.

-

Controls:

-

Negative Control: Methanol + DPPH solution (represents 0% scavenging).

-

Blank: Methanol only (for background correction).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm.

Data Interpretation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The results are typically expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. This is calculated by plotting the % scavenging against the compound concentration. A lower IC₅₀ value indicates higher antioxidant activity.

Conclusion

This technical guide provides a foundational framework for the systematic biological screening of this compound. The outlined protocols for antimicrobial, anti-inflammatory, anticancer, and antioxidant assays are standard, robust, and provide the quantitative data necessary for initial lead characterization. It is critical to underscore that each protocol must be rigorously validated with appropriate controls to ensure the trustworthiness of the data. Positive results from these primary screens should be followed by more complex secondary assays to elucidate the precise mechanism of action, paving the way for potential therapeutic development.

References

- Uesawa, Y., Mohri, K. (1996). Antibacterial activity of hydroxychalcone against methicillin-resistant Staphylococcus aureus. International Journal of Antimicrobial Agents, 6(4), 227-31.

- Shen, Y., et al. (2025). Exploring the Mechanism of 2'-Hydroxychalcone Improving Inflammation. Drug Design, Development and Therapy.

- BenchChem. (2025). Predicted Biological Activities of 2,2',4-Trihydroxy-5'-methylchalcone: A Technical Whitepaper. BenchChem.

-

Detsi, A., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Antioxidants, 10(4), 599. Available at: [Link]

-

Sroka, Z., et al. (2023). New Glycosylated Dihydrochalcones Obtained by Biotransformation of 2′-Hydroxy-2-methylchalcone in Cultures of Entomopathogenic Filamentous Fungi. International Journal of Molecular Sciences, 24(13), 10582. Available at: [Link]

- MedChemExpress. 2′-Hydroxychalcone | NF-κB Inhibitor. MedChemExpress.

-

Li, J., et al. (2022). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Frontiers in Chemistry, 10, 1046835. Available at: [Link]

-

Salehi, B., et al. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences, 24(13), 10667. Available at: [Link]

-

Rojas, J., et al. (2017). Sonochemical Synthesis of 2′-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Molecules, 22(10), 1636. Available at: [Link]

-

Ko, H. H., et al. (2005). The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology, 371(Suppl 1), R100. Available at: [Link]

-

Tran, T. D., et al. (2023). Synthesis and cytotoxic activity of some novel 2'-hydroxychalcones containing murrayafoline A. Vietnam Journal of Science and Technology, 61(2), 230-237. Available at: [Link]

-

El-Feky, Y., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 29(8), 1845. Available at: [Link]

-

Salehi, B., et al. (2019). Anticancer Activity of Natural and Synthetic Chalcones. Cancers, 11(10), 1594. Available at: [Link]

-

Detsi, A., et al. (2009). Natural and synthetic 2'-hydroxy-chalcones and aurones: synthesis, characterization and evaluation of the antioxidant and soybean lipoxygenase inhibitory activity. Bioorganic & Medicinal Chemistry, 17(23), 8073-86. Available at: [Link]

-

Chayarop, K., et al. (2024). Synthesis and biological evaluation of 2'-hydroxychalcone derivatives as AMPK activators. Bioorganic Chemistry, 144, 107048. Available at: [Link]

-

Chi, Y. S., et al. (2001). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of Pharmacy and Pharmacology, 53(6), 845-50. Available at: [Link]

-

Pandey, A. K., et al. (2016). Synthesis, Biological and Pharmacological Activities of 2'-Hydroxy-4'5'-dimethyl Substituted Chalcones and Flavones. Asian Journal of Chemistry, 17, 2748-2752. Available at: [Link]

-

Detsi, A., et al. (2021). Synthetic procedure of 2′-hydroxychalcones 4a, 4b, and 5. ResearchGate. Available at: [Link]

-

da Silva, A. C. S., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Applied Microbiology and Biotechnology, 105(1), 77-88. Available at: [Link]

-

Amole, L. K., et al. (2019). Synthesis, characterization and biological evaluation of three derivatives of 2-hydroxychalcones. Journal of Applied Sciences and Environmental Management, 23(4), 647. Available at: [Link]

-

Li, Y., et al. (2020). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Advances, 10(1), 16-26. Available at: [Link]

-

Sroka, Z., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences, 25(18), 9993. Available at: [Link]

-

Rao, A. S., et al. (2014). Synthesis and in vitro Antimicrobial Evaluation of 5'-Acetamido-2'-Hydroxy Chalcone derivatives. Research & Reviews: A Journal of Microbiology and Virology, 4(1), 1-5. Available at: [Link]

-

Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-37. Available at: [Link]

-

Detsi, A., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Antioxidants, 10(4), 599. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. Indian Journal of Chemistry, 61B, 960-966. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxy Chalcones and Analogs with Chemopreventive Properties [mdpi.com]

- 7. dovepress.com [dovepress.com]

A Technical Guide to the Discovery and Isolation of Novel 2'-Hydroxy-5'-methylchalcone Compounds

Abstract

Chalcones, characterized by their distinctive 1,3-diaryl-2-propen-1-one backbone, are a significant class of polyphenolic compounds that serve as crucial precursors for flavonoids and exhibit a wide array of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the discovery and isolation of novel 2'-hydroxy-5'-methylchalcone compounds. It is designed for researchers, scientists, and professionals in the field of drug development. The guide details the strategic synthesis via the Claisen-Schmidt condensation, outlines comprehensive protocols for purification and isolation, and presents methods for rigorous structural characterization. Furthermore, it delves into the promising biological activities of these compounds, offering a framework for future research and development in medicinal chemistry.

Introduction: The Significance of the Chalcone Scaffold

Chalcones are open-chain flavonoids widely distributed in edible and medicinal plants.[4] Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[5][6] This structural motif is responsible for their diverse and potent biological activities, which include anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][3][7] The 2'-hydroxy substitution on one of the aromatic rings is a common feature in naturally occurring chalcones and is often crucial for their biological function. The addition of a methyl group at the 5' position can further modulate the compound's lipophilicity and steric properties, potentially enhancing its therapeutic efficacy and metabolic stability.

The pursuit of novel this compound derivatives is driven by the need for new therapeutic agents with improved potency and selectivity.[8][9] Synthetic chalcones offer the advantage of structural modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize their pharmacological profiles.[8]

Strategic Synthesis: The Claisen-Schmidt Condensation

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[1][6][10] This method is highly versatile and allows for the introduction of various substituents on both aromatic rings, making it ideal for creating a library of novel chalcone derivatives.

Underlying Mechanism

The reaction proceeds via an aldol condensation mechanism. The base, typically a strong hydroxide like KOH or NaOH, abstracts an acidic α-hydrogen from the ketone (2'-hydroxy-5'-methylacetophenone) to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the more thermodynamically stable α,β-unsaturated ketone, the chalcone.[1]

Detailed Experimental Protocol: Synthesis of a Model this compound

This protocol describes a standard laboratory procedure for the synthesis of a this compound derivative.

Materials:

-

2'-Hydroxy-5'-methylacetophenone

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (95% or absolute)

-

Hydrochloric Acid (HCl), dilute solution

-

Distilled water

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxy-5'-methylacetophenone and the selected aromatic aldehyde in a suitable volume of ethanol.[10]

-

Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of KOH or NaOH. The reaction mixture will typically develop a deep color.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (4-24 hours, depending on the specific reactants).[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[1][11]

-

Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold distilled water and acidify with dilute HCl until the pH is neutral.[10] This will cause the chalcone product to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[10] Wash the crude product with cold water to remove any inorganic impurities.

-

Drying: Dry the crude chalcone product in a desiccator or a vacuum oven at a low temperature.

Isolation and Purification: From Crude Mixture to Pure Compound

Purification of the synthesized chalcone is a critical step to ensure that subsequent biological and spectroscopic analyses are performed on a pure compound. The choice of purification method depends on the physical properties of the chalcone and the nature of any impurities.

Recrystallization: The Primary Purification Technique

Recrystallization is often the first and most effective method for purifying crude chalcone products.[12] Ethanol is a commonly used solvent for this purpose.[11][12]

Protocol for Recrystallization:

-

Dissolve the crude chalcone in a minimum amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added and the solution heated for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals thoroughly.

Column Chromatography: For More Complex Mixtures

When recrystallization is insufficient to achieve the desired purity, column chromatography is employed.[11] Silica gel is the most common stationary phase for chalcone purification.[11]

Step-by-Step Guide to Column Chromatography:

-

TLC Analysis: First, determine the optimal solvent system (mobile phase) using TLC. A good solvent system will provide a clear separation of the desired chalcone from impurities, with an Rf value for the chalcone typically between 0.2 and 0.4.[12] Common solvent systems include mixtures of hexane and ethyl acetate in varying ratios.[1]

-

Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.

-

Sample Loading: Dissolve the crude chalcone in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column. Alternatively, for samples not readily soluble in the mobile phase, a "dry loading" technique can be used where the sample is adsorbed onto a small amount of silica gel before being added to the column.[12]

-

Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased to facilitate the elution of more polar compounds.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure chalcone.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.

Structural Elucidation: Confirming the Molecular Identity

Once a pure compound is isolated, its chemical structure must be unequivocally confirmed using a combination of spectroscopic techniques.

Spectroscopic Data for a Representative this compound

The following table summarizes the expected spectroscopic data for a typical this compound.

| Spectroscopic Technique | Key Features and Expected Values |

| Infrared (IR) Spectroscopy | - Strong C=O stretching vibration around 1640-1652 cm⁻¹ - C=C (olefinic) stretching around 1575-1612 cm⁻¹ - Broad O-H stretching from the phenolic hydroxyl group around 3460-3520 cm⁻¹[13] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - Singlet for the methyl (CH₃) protons around δ 2.13-2.61 ppm[13] - Doublets for the α and β vinylic protons (–CH=CH–) with a large coupling constant (J ≈ 15-17 Hz) indicating a trans configuration, typically in the range of δ 6.64-7.79 ppm[13] - Aromatic protons in the region of δ 6.80-7.96 ppm[13] - A downfield singlet for the phenolic hydroxyl proton (Ar-OH) often above δ 12 ppm[13] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - Carbonyl carbon (C=O) signal in the downfield region, typically >190 ppm - Signals for the α and β vinylic carbons - Aromatic carbon signals in the range of approximately 115-160 ppm |

| Mass Spectrometry (MS) | - A clear molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the compound.[13][14] |

Biological Activities and Therapeutic Potential

Novel this compound derivatives are being investigated for a wide range of therapeutic applications due to their diverse biological activities.

Anticancer and Cytotoxic Effects

Chalcones have demonstrated significant potential as anticancer agents.[8][9] They can induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines, including breast, lung, and liver cancer.[8][9][15] Some chalcone derivatives have been shown to exert their effects by inhibiting key signaling pathways involved in cancer progression.[16]

Anti-inflammatory Properties

Several synthetic chalcones exhibit potent anti-inflammatory effects.[17][18] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[5][17][18] The mechanism of action often involves the modulation of inflammatory signaling pathways such as NF-κB and JNK.[18]

Antioxidant and Neuroprotective Activities

The phenolic hydroxyl group in 2'-hydroxychalcones contributes to their antioxidant properties, enabling them to scavenge free radicals and reduce oxidative stress.[2][19] This antioxidant activity is linked to potential neuroprotective effects, as oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases.[2][19]

Visualization of Key Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis, purification, and analysis of 2'-hydroxy-5'-methylchalcones.

Conclusion and Future Directions

The discovery and isolation of novel this compound compounds represent a promising avenue for the development of new therapeutic agents. The synthetic accessibility of the chalcone scaffold through the Claisen-Schmidt condensation allows for extensive structural diversification and the optimization of biological activity. Rigorous purification and comprehensive structural elucidation are paramount to ensuring the reliability of subsequent pharmacological evaluations. Future research should focus on expanding the library of these compounds, exploring their mechanisms of action in greater detail, and conducting in vivo studies to validate their therapeutic potential. The continued investigation of these versatile molecules holds significant promise for addressing unmet needs in the treatment of a wide range of diseases.

References

-

Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. PubMed Central. Available at: [Link]

-

Synthetic Chalcones as Potential Anti-Inflammatory and Cancer Chemopreventive Agents. PubMed. Available at: [Link]

-

Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. Available at: [Link]

-

Design, synthesis and cytotoxic activity of certain novel chalcone analogous compounds. PubMed. Available at: [Link]

-

The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. PubMed. Available at: [Link]

-

Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one and 2,3-dihydrobenzo[f]chromen-1-one. PubMed. Available at: [Link]

-

Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central. Available at: [Link]

-

Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential. Sustainable Food Technology (RSC Publishing). Available at: [Link]

-

The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. MDPI. Available at: [Link]

-

Synthesis of Biologically Active Chalcones and their Anti-inflammatory Effects. ResearchGate. Available at: [Link]

-

Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. NIScPR. Available at: [Link]

-

New Glycosylated Dihydrochalcones Obtained by Biotransformation of 2′-Hydroxy-2-methylchalcone in Cultures of Entomopathogenic Filamentous Fungi. MDPI. Available at: [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]

-

Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. Available at: [Link]

-

Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. NIH. Available at: [Link]

-

Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. Available at: [Link]

-

Claisen Schmidt condensation reaction for chalcone synthesis. ResearchGate. Available at: [Link]

-

Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. PubMed Central - NIH. Available at: [Link]

-

Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. Available at: [Link]

-

Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. PMC - NIH. Available at: [Link]

-

SYNTHESIS OF CHALCONES. Jetir.Org. Available at: [Link]

-

High-performance liquid chromatography of chalcones: Quantitative structure-retention relationships using partial least-squares. Wiley Online Library. Available at: [Link]

-

The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI. Available at: [Link]

-

H-1 and C-13 NMR spectral assignments of 2 '-hydroxychalcones. ResearchGate. Available at: [Link]

-

Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. PMC - NIH. Available at: [Link]

-

(PDF) Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. ResearchGate. Available at: [Link]

-

(PDF) Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. ResearchGate. Available at: [Link]

-

Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from the Endemic Socotraen Dracaena cinnabari (Dragon's Blood Tree). NIH. Available at: [Link]

-

2'-Hydroxy-5'-methoxy-chalcone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

2'-Hydroxy-4-methoxy-5'-methylchalcone, 2-methylpropionate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and cytotoxic activity of certain novel chalcone analogous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. jetir.org [jetir.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from the Endemic Socotraen Dracaena cinnabari (Dragon’s Blood Tree) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthetic chalcones as potential anti-inflammatory and cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of 2'-Hydroxy-5'-methylchalcone Bioactivity

Prepared by: Gemini, Senior Application Scientist

Abstract

Chalcones, characterized by their α,β-unsaturated carbonyl system, are a class of polyphenolic compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2] 2'-Hydroxy-5'-methylchalcone is a specific derivative that holds therapeutic promise. This guide provides a comprehensive, technically-grounded framework for the in silico prediction of its bioactivity. By leveraging a suite of computational methodologies, from molecular docking to molecular dynamics, researchers can efficiently screen for potential biological targets, predict efficacy, and assess the compound's drug-likeness. This document serves as a detailed protocol and strategic overview for drug development professionals, enabling the rational design of future experimental studies and accelerating the translation of this promising molecule from digital model to clinical candidate.

Introduction to this compound and In Silico Drug Discovery

The journey of a drug from concept to clinic is notoriously long and expensive. Early-stage failures, often due to unforeseen issues with efficacy or safety, are a primary driver of these costs. In silico drug discovery offers a powerful paradigm shift, using computational methods to predict a compound's behavior before it is ever synthesized or tested in a lab.[3][4] This "fail fast, fail cheap" approach allows for the rapid screening of vast chemical libraries and the prioritization of candidates with the highest probability of success.[3]

This compound belongs to a privileged class of compounds known for their diverse pharmacological properties.[2] The application of a rigorous in silico workflow allows us to dissect its potential mechanisms of action, identify likely protein targets, and predict its pharmacokinetic profile, thereby building a robust, data-driven case for its further development.

This guide details a multi-step computational workflow designed to generate a comprehensive bioactivity profile for this compound. Each step is designed to be a self-validating system, providing layers of evidence that, when synthesized, yield a high-confidence prediction of the molecule's therapeutic potential.

Foundational Data Acquisition and Preparation

The principle of "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any prediction is wholly dependent on the quality of the initial input data. This section outlines the critical first steps of acquiring and preparing the molecular structures for simulation.

Compound Structure Preparation

The initial step is to obtain a high-quality, 3D representation of this compound. This is the digital raw material for all subsequent analyses.

Protocol: Ligand Preparation

-

Obtain 2D Representation: Source the canonical SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file for this compound from a reputable chemical database such as PubChem.[5]

-

Canonical SMILES: CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2

-

-

Convert to 3D Structure: Use a molecular modeling software (e.g., Open Babel, ChemDraw) to convert the 2D representation into a 3D structure.

-

Energy Minimization: This is a critical step to ensure a stereochemically correct and low-energy conformation. Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF).

-

Causality: An unminimized structure may have unnatural bond lengths or angles, leading to steric clashes and inaccurate results in docking and other simulations. Minimization finds a local energy minimum, representing a more realistic conformation.

-

-

Save in Appropriate Format: Save the minimized structure in a format compatible with docking and simulation software, such as .mol2 or .pdbqt.

Target Identification and Database Mining

Rather than testing against targets randomly, we can use chemoinformatic tools to predict likely biological partners based on the principle that structurally similar molecules often have similar biological activities.

Protocol: Target Fishing

-

Utilize Similarity-Based Tools: Employ web servers like SwissTargetPrediction or TargetHunter.[6][7] These tools compare the 2D/3D structure of the query molecule (this compound) against databases of known ligands with experimentally validated targets.[6]

-

Analyze Predictions: The output will be a ranked list of potential protein targets. Prioritize targets that are implicated in disease pathways relevant to the known activities of chalcones (e.g., inflammation, cancer). Look for targets with high Tanimoto similarity scores.[6]

-

Retrieve Target Structures: Once high-potential targets are identified (e.g., Cyclooxygenase-2 [COX-2], Tyrosinase, Protein Tyrosine Phosphatase 1B [PTP1B]), download their 3D crystal structures from the Protein Data Bank (PDB).[8][9][10][11][12]

-

Selection Criteria: Choose high-resolution (<2.5 Å) X-ray crystal structures, preferably co-crystallized with a ligand to clearly identify the binding site.

-

Core In Silico Bioactivity Prediction Methodologies

With prepared ligand and target structures, we can proceed to the core predictive workflows. This multi-pronged approach provides a holistic view of the compound's potential bioactivity.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a protein and estimates the strength of the interaction, typically as a "docking score."[13][14] This is the primary method for assessing whether the chalcone is likely to bind a specific target.

Protocol: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Load the downloaded PDB file into a molecular modeling tool (e.g., AutoDock Tools, PyMOL).[15]

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens, as they are crucial for forming hydrogen bonds.

-

Assign Gasteiger charges to the protein atoms.

-

Save the prepared receptor in .pdbqt format.

-

-

Grid Box Generation:

-

Define the search space for the docking algorithm. This is a 3D box centered on the known active site of the protein.

-

The size of the box should be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom.

-

-

Ligand Preparation:

-

Load the energy-minimized ligand structure.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in .pdbqt format.

-

-

Run Docking Simulation:

-

Analysis of Results:

-

The primary output is a set of predicted binding poses ranked by their docking score (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.

-

Visualize the top-ranked poses. A plausible pose is one that exhibits chemically sensible interactions with the active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

-

Workflow: In Silico Bioactivity Prediction

Caption: Overall workflow for in silico bioactivity prediction.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a modeling technique that correlates variations in the chemical structure of compounds with changes in their biological activity.[16][17][18] By building a QSAR model using a dataset of known chalcones and their activities against a specific target, we can predict the activity of this compound.

Protocol: Building a Predictive QSAR Model

-

Data Collection: Curate a dataset of chalcone derivatives with experimentally measured bioactivity (e.g., IC50 values) against a single target of interest.

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic). These descriptors are numerical representations of the molecule's properties.

-

Data Splitting: Divide the dataset into a training set (typically ~80%) and a test set (~20%). The model will be built using the training set and validated using the unseen test set.[18]

-

Model Generation: Use a machine learning algorithm, such as Multiple Linear Regression (MLR) or Random Forest, to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable).[16][18]

-

Model Validation: Assess the model's predictive power using statistical metrics. Key parameters include:

-

R² (Coefficient of determination): Should be > 0.6 for the training set.

-

Q² (Cross-validated R²): Should be > 0.5.

-

R²_pred (R² for the external test set): Should be > 0.6.

-

-

Prediction: Use the validated model to predict the activity of this compound by calculating its descriptors and inputting them into the model equation.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Protocol: ADMET Profiling

-

Analyze Key Properties: These tools predict a wide range of properties. Pay close attention to:

-

Lipinski's Rule of Five: A set of rules of thumb to evaluate drug-likeness.

-

Gastrointestinal (GI) Absorption: Prediction of how well the compound will be absorbed from the gut.

-

Blood-Brain Barrier (BBB) Permeation: Predicts if the compound can cross into the brain.

-

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

-

Toxicity Predictions: Flags for potential mutagenicity (AMES test) or cardiotoxicity (hERG inhibition).

-

Table 1: Predicted ADMET Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 238.28 g/mol | Complies with Lipinski's Rule (<500) |

| LogP | ~3.5-4.0 | Good lipophilicity for absorption |

| H-bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| H-bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

| GI Absorption | High | Likely well-absorbed orally |

| BBB Permeant | Yes/No | (Tool Dependent) |

| CYP Inhibitor | (Varies by isoform) | Potential for drug interactions |

| AMES Toxicity | No | Likely non-mutagenic |

| hERG Inhibition | No | Low risk of cardiotoxicity |

(Note: Values are illustrative and should be generated using a tool like SwissADME for an actual assessment.)

Advanced Simulation and Validation

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations provide a dynamic view, assessing the stability of the protein-ligand complex over time.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

MD simulations model the physical movements of atoms and molecules, providing insight into the flexibility of the complex and the persistence of key interactions.[22][23][24]

Protocol: Protein-Ligand MD Simulation using GROMACS

-

System Preparation:

-

Take the best-ranked pose from molecular docking as the starting structure.

-

Generate a topology for the ligand using a server like CGenFF.[25]

-

Place the complex in a simulation box of a defined shape (e.g., cubic).

-

Solvate the system with a realistic water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system's charge.[22]

-

-

Minimization and Equilibration:

-

Perform energy minimization on the entire solvated system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).[22][23]

-

Equilibrate the system's pressure under constant pressure (NPT ensemble).[22][23] This ensures the correct density.

-

-

Production Run:

-

Run the main simulation for a significant period (e.g., 50-100 nanoseconds) to collect trajectory data.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex is not falling apart.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Analyze the trajectory to determine the percentage of simulation time that key interactions (e.g., hydrogen bonds) observed in the docking pose are maintained.

-

Diagram: Protein-Ligand Interaction Stability

Caption: Key interactions between the chalcone and target residues.

Data Synthesis and Interpretation

-

Strong Candidate Profile: A promising result would show this compound having a strong docking score for a disease-relevant target, a favorable ADMET profile, a predicted IC50 from a validated QSAR model in the active range, and a stable RMSD in an MD simulation.

-

Conflicting Data: If docking is favorable but ADMET predictions are poor (e.g., high toxicity), the compound may be a good tool for in vitro studies but a poor drug candidate. If the MD simulation shows the ligand dissociating from the protein, the initial docking score may have been a false positive.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted in silico workflow for predicting the bioactivity of this compound. By systematically evaluating its potential targets, binding affinity, drug-likeness, and complex stability, we can generate a high-confidence, data-driven hypothesis for its mechanism of action and therapeutic potential.

The results from these computational studies are not an endpoint but a critical starting point. They provide the essential rationale to guide targeted and efficient experimental validation, including in vitro enzyme inhibition assays, cell-based activity studies, and eventually, preclinical animal models. This synergy between computational prediction and experimental validation represents the future of streamlined and successful drug discovery.

References

-

RCSB PDB: Homepage. (n.d.). Retrieved January 14, 2026, from [Link]

-

wwPDB. (n.d.). Worldwide Protein Data Bank. Retrieved January 14, 2026, from [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved January 14, 2026, from [Link]

-

NSF. (n.d.). Protein Data Bank: Key to the Molecules of Life. NSF Impacts. Retrieved January 14, 2026, from [Link]

-

BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved January 14, 2026, from [Link]

-

Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research. [Link]

-

Wikipedia. (n.d.). Protein Data Bank. Retrieved January 14, 2026, from [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2'-Hydroxy-5'-methyl-2-methoxychalcone. Retrieved January 14, 2026, from [Link]

-

ChemMaster. (2023, June 30). QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster) [Video]. YouTube. [Link]

-

Panda, P. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]

-

Oprea, T. I., & Oprea, M. (2020). Computational/in silico methods in drug target and lead prediction. PMC. [Link]

-

OpenFE-Gromacs. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. Retrieved January 14, 2026, from [Link]

-

MOE Tutorials. (2024, October 29). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE [Video]. YouTube. [Link]

-

Swanson, K. (2024, March 28). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Portal. [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved January 14, 2026, from [Link]

-

ADMET-AI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Meiler Lab. (n.d.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Retrieved January 14, 2026, from [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved January 14, 2026, from [Link]

-

IMTM. (2017). Introduction to QSAR modeling based on RDKit and Python. Retrieved January 14, 2026, from [Link]

-

IntuitionLabs.ai. (n.d.). ADMET prediction Software. Retrieved January 14, 2026, from [Link]

-

Wang, J. C., & Chen, Y. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules. NIH. [Link]

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,4,2'-Trihydroxy-5'-methyl chalcone. Retrieved January 14, 2026, from [Link]

-

Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved January 14, 2026, from [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

-

Guedes, I. A., et al. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

-

Detsi, A., et al. (2019). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. NIH. [Link]

-

Bio-EC. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Retrieved January 14, 2026, from [Link]

-

Martinez-Mayorga, K., et al. (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science. [Link]

-

Kumar, S., & Singh, P. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]

-

Bioinformatics Review. (2020, July 7). Molecular Docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

-

Sordon, S., et al. (2021). New Glycosylated Dihydrochalcones Obtained by Biotransformation of 2′-Hydroxy-2-methylchalcone in Cultures of Entomopathogenic Filamentous Fungi. MDPI. [Link]

-

Li, J., et al. (2022). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Frontiers in Chemistry. [Link]

-

Bou-Hamdan, H., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. PubMed Central. [Link]

-

PubChem. (n.d.). 2'-Hydroxy-4-methylchalcone. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2',5'-Dihydroxy-4-methoxychalcone. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2'-Hydroxy-4-methoxychalcone. Retrieved January 14, 2026, from [Link]

Sources

- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 5. 2'-Hydroxy-4-methylchalcone | C16H14O2 | CID 5376916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rcsb.org [rcsb.org]

- 9. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 10. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. meilerlab.org [meilerlab.org]

- 18. neovarsity.org [neovarsity.org]

- 19. portal.valencelabs.com [portal.valencelabs.com]

- 20. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 21. ADMET-AI [admet.ai.greenstonebio.com]

- 22. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 23. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 24. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]

- 25. youtube.com [youtube.com]

2'-Hydroxy-5'-methylchalcone mechanism of action studies

An In-Depth Technical Guide to the Mechanistic Evaluation of 2'-Hydroxy-5'-methylchalcone

This guide provides a comprehensive technical overview of the methodologies and conceptual frameworks essential for elucidating the mechanism of action of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes established protocols and field-proven insights to facilitate a thorough investigation of this promising chalcone derivative.

Introduction: The Therapeutic Potential of Chalcones

Chalcones, belonging to the flavonoid family, are naturally occurring compounds found in various plants.[1] Their core structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, provides a versatile scaffold for diverse pharmacological activities.[2][3] Among these, 2'-hydroxychalcones have garnered significant attention for their potent anti-inflammatory, anticancer, and antioxidant properties.[4][5][6][7] The 2'-hydroxyl group is often crucial for their biological activity, potentially by forming a hydrogen bond that stabilizes the molecule.[8] This guide focuses on this compound, a specific derivative, and outlines a systematic approach to unravel its molecular mechanisms. While direct experimental data for this specific molecule is emerging, we will draw upon the extensive research on structurally similar chalcones to build a predictive and investigatory framework.

Part 1: Core Mechanistic Pathways of 2'-Hydroxychalcones

The biological effects of 2'-hydroxychalcones are pleiotropic, impacting multiple critical cellular signaling pathways. Understanding these pathways is fundamental to designing robust mechanistic studies.

Inhibition of the NF-κB Signaling Pathway

A predominant mechanism of action for many 2'-hydroxychalcones is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[4][5][9] NF-κB is a master regulator of inflammation, cell survival, and proliferation.[5]

-

Causality of Experimental Choice: Targeting the NF-κB pathway is a logical starting point for investigating the anti-inflammatory and anticancer effects of this compound. Inhibition of this pathway can lead to a downstream reduction in pro-inflammatory cytokines and enzymes, as well as the induction of apoptosis in cancer cells.[4][5]

-

Mechanism of Inhibition: 2'-hydroxychalcones have been shown to inhibit the phosphorylation of IκB and the p65 subunit of NF-κB.[4] This prevents the nuclear translocation of NF-κB, thereby blocking its transcriptional activity.[10]

Signaling Pathway: NF-κB Inhibition by 2'-Hydroxychalcone

Caption: NF-κB signaling and points of inhibition by 2'-hydroxychalcones.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are critical in regulating cellular processes like proliferation, differentiation, and apoptosis.[4] 2'-hydroxychalcones can modulate these pathways, often leading to cell cycle arrest and apoptosis in cancer cells.[4][11]

-

Causality of Experimental Choice: Investigating MAPK signaling is crucial as its modulation is closely linked to the cytotoxic and anti-proliferative effects of many chemotherapeutic agents. The activation of JNK and p38, coupled with the inhibition of ERK, is a common pattern observed with anticancer compounds.

Induction of Oxidative Stress and Apoptosis

In the context of cancer, 2'-hydroxychalcones can induce an excessive accumulation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and ultimately, apoptosis.[4][12]

-

Causality of Experimental Choice: Measuring ROS levels and markers of apoptosis (e.g., caspase cleavage) provides direct evidence of the compound's cytotoxic mechanism. This pro-oxidant effect in cancer cells contrasts with the antioxidant activity often observed in non-cancerous contexts.

Part 2: Experimental Protocols for Mechanistic Elucidation

The following protocols are designed as self-validating systems to investigate the core mechanisms of this compound.

Synthesis of this compound

The Claisen-Schmidt condensation is the standard and efficient method for synthesizing chalcones.[1][8][13][14]

-

Protocol: Claisen-Schmidt Condensation

-